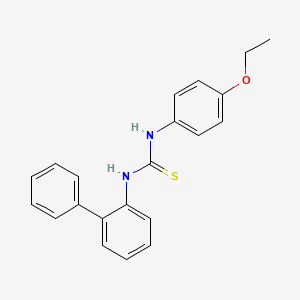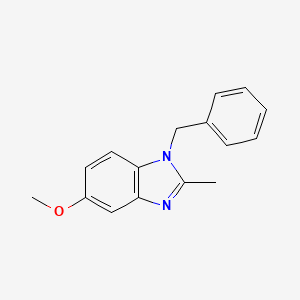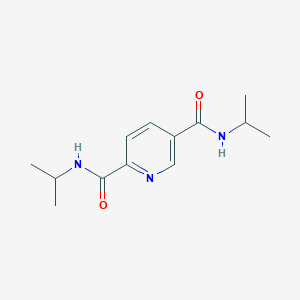
N-(2-fluorophenyl)-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-isobutoxybenzamide, also known as FIBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological processes such as pain perception, inflammation, and thermoregulation.
Mecanismo De Acción
N-(2-fluorophenyl)-4-isobutoxybenzamide exerts its effects by selectively binding to the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 is activated by various stimuli such as heat, capsaicin, and acidic pH, leading to the influx of calcium ions and the generation of action potentials. This compound blocks the channel by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to effectively block the TRPV1 channel, leading to a reduction in pain perception and inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, this compound may also have off-target effects on other ion channels, leading to unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-4-isobutoxybenzamide is a potent and selective antagonist of the TRPV1 channel, making it a valuable tool for studying the role of TRPV1 in various physiological processes. However, this compound may also have off-target effects on other ion channels, leading to potential confounding effects. Moreover, this compound may not be suitable for in vivo studies due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-4-isobutoxybenzamide. One potential direction is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and inflammation. Another direction is the investigation of the role of TRPV1 in other physiological processes such as thermoregulation and cardiovascular function. Moreover, the potential anti-cancer properties of this compound warrant further investigation for the development of novel anti-cancer therapies.
Métodos De Síntesis
N-(2-fluorophenyl)-4-isobutoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with isobutyl chloroformate, followed by coupling with 4-hydroxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained through the esterification of the carboxylic acid group with isobutanol.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been shown to effectively block the TRPV1 channel, which is involved in the transmission of pain signals. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. Moreover, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXRNIPYBMNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)





![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)


